molecular formula C7H12O B14631476 Hepta-4,6-dien-1-ol CAS No. 55048-74-3

Hepta-4,6-dien-1-ol

Cat. No.: B14631476
CAS No.: 55048-74-3
M. Wt: 112.17 g/mol
InChI Key: WNWNZFFQYAFLGP-UHFFFAOYSA-N
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Description

Hepta-4,6-dien-1-ol, also known as hepta-1,6-dien-4-ol, is an organic compound with the molecular formula C7H12O. It is a secondary alcohol characterized by the presence of two double bonds at positions 4 and 6 in the heptane chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hepta-4,6-dien-1-ol can be synthesized through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by hydrolysis to yield the desired product . Another method includes the rhodium-catalyzed enantioselective intramolecular hydroalkoxylation of allenes, which provides high yields and enantioselectivities .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher efficiency and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions: Hepta-4,6-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield saturated alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Mechanism of Action

The mechanism of action of hepta-4,6-dien-1-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the reactivity and stability of the compounds it forms. The presence of double bonds allows for additional reactivity, such as cycloaddition reactions, which can lead to the formation of cyclic structures with unique properties .

Comparison with Similar Compounds

Hepta-4,6-dien-1-ol can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific arrangement of double bonds and hydroxyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .

Properties

CAS No.

55048-74-3

Molecular Formula

C7H12O

Molecular Weight

112.17 g/mol

IUPAC Name

hepta-4,6-dien-1-ol

InChI

InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2-4,8H,1,5-7H2

InChI Key

WNWNZFFQYAFLGP-UHFFFAOYSA-N

Canonical SMILES

C=CC=CCCCO

Origin of Product

United States

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